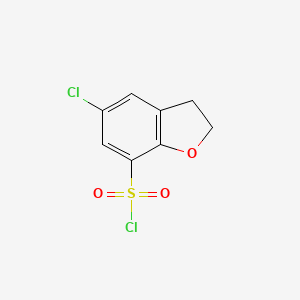

5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride

Description

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCMCTGCKAMOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461708-46-2 | |

| Record name | 5-chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride typically involves the chlorination of 2,3-dihydro-1-benzofuran-7-sulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually performed in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonic acid.

Reduction: The compound can be reduced to form 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonamide.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Chemistry: 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactive sulfonyl chloride group makes it a valuable reagent in the preparation of sulfonamides and sulfonate esters .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential therapeutic agents. Its derivatives have been studied for their antibacterial, antifungal, and anticancer activities .

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. It serves as a building block for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular properties, substituent effects, and commercial data.

2,3-Dihydro-1-benzofuran-7-sulfonyl Chloride (Unsubstituted Analog)

- Molecular Formula : C₈H₇ClO₃S

- Molecular Weight : 218.65 g/mol

- Melting Point : 92.7–94.3°C

- Purity : 97%

- Price : ¥16,500 (1g)

The absence of a 5-substituent reduces steric hindrance and electron-withdrawing effects compared to the 5-chloro derivative. The lower molecular weight (218.65 vs. 252.1 g/mol) also suggests differences in solubility and crystallinity.

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl Chloride

The 5-methoxy group is electron-donating, which may deactivate the aromatic ring and reduce sulfonyl chloride reactivity compared to the 5-chloro analog. The increased molecular weight (234.65 vs. 252.1 g/mol) and additional oxygen atom could enhance solubility in polar solvents.

5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonyl Chloride

The bromine atom’s larger atomic radius and lower electronegativity (vs. chlorine) may increase steric bulk and alter electronic effects. Bromine’s weaker electron-withdrawing nature compared to chlorine could reduce the sulfonyl chloride’s electrophilicity, though its superior leaving-group ability might enhance reactivity in specific substitution reactions. The significantly higher molecular weight (297.55 vs. 252.1 g/mol) suggests distinct physical properties, such as higher density or melting point.

Table 1: Comparative Overview of Key Properties

Substituent Effects and Reactivity Trends

- Electron-Withdrawing Groups (5-Cl, 5-Br) : Enhance electrophilicity of the sulfonyl chloride group, favoring nucleophilic substitution. Chlorine’s higher electronegativity may confer greater activation than bromine.

- Steric Effects : Bromine’s larger size may hinder reactions at the sulfonyl chloride site compared to chlorine.

Biological Activity

5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClOS

- Molecular Weight : Approximately 232.68 g/mol

The compound features a benzofuran ring with a sulfonyl chloride functional group, which contributes to its reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonyl chloride group can participate in nucleophilic substitution reactions, making it a versatile intermediate in medicinal chemistry.

Key Biological Targets :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors influencing various physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values indicate significant potency against these pathogens.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 3.90 Escherichia coli 20–40 -

Antifungal Activity :

- Studies have revealed moderate antifungal properties against Candida albicans, with MIC values ranging from 7.80 to 62.50 µg/mL for various derivatives.

-

Anticancer Potential :

- Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by inhibiting tumor growth through angiogenesis blockade.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or derived from this compound:

-

Antibacterial Studies :

- A study evaluated the antibacterial effects of various benzofuran derivatives, including this compound. The results indicated that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents against resistant strains like MRSA .

-

Mechanistic Insights :

- Research into the mechanism of action has shown that the sulfonyl chloride group facilitates interactions with nucleophiles in bacterial cells, leading to cell wall disruption and subsequent bacterial death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride with high yield and purity?

- Methodological Answer : Synthesis typically involves step-wise halogenation and sulfonation of the benzofuran core. Reactions are conducted under anhydrous conditions at low temperatures (e.g., 0–5°C) to suppress side reactions like hydrolysis. Chlorination agents (e.g., Cl₂ or SOCl₂) and sulfonating reagents (e.g., chlorosulfonic acid) are used sequentially. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from dichloromethane/hexane) ensures high purity. Structural confirmation requires NMR (¹H/¹³C), FT-IR, and mass spectrometry .

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel GF₂₅₄). Stability studies involve accelerated degradation tests (e.g., exposure to humidity, heat, or light) monitored by UV-Vis spectroscopy. For long-term storage, use airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid aqueous environments to prevent hydrolysis of the sulfonyl chloride group .

Q. What analytical techniques are critical for resolving structural ambiguities in dihydrobenzofuran sulfonyl chloride derivatives?

- Methodological Answer : X-ray crystallography provides definitive structural data, while 2D NMR (e.g., HSQC, HMBC) clarifies connectivity in solution. High-resolution mass spectrometry (HRMS) confirms molecular formula. Comparative analysis with computational models (DFT-optimized structures) validates experimental data .

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of this compound with diverse nucleophiles?

- Methodological Answer : Conduct competition experiments using nucleophiles (e.g., amines, alcohols) in varying solvents (polar aprotic vs. protic). Monitor reaction progress via in-situ ¹H NMR or stopped-flow UV-Vis spectroscopy. Rate constants (k) derived from pseudo-first-order kinetics reveal steric/electronic effects. Computational tools (e.g., molecular docking) predict transition-state geometries .

Q. What computational strategies predict the regioselectivity of sulfonyl chloride reactions in complex molecular systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electrostatic potential surfaces and Fukui indices to identify electrophilic centers (e.g., sulfur in –SO₂Cl). Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validate predictions with experimental substituent-directed coupling outcomes .

Q. How can researchers resolve discrepancies in reported spectral data for structurally similar dihydrobenzofuran derivatives?

- Methodological Answer : Cross-reference experimental NMR/IR data with authoritative databases (PubChem, EPA DSSTox). Replicate synthesis using literature protocols and compare analytical results. Collaborative inter-laboratory validation ensures consistency. For unresolved cases, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during multi-step synthetic workflows?

- Methodological Answer : Use moisture-free conditions (Schlenk line, molecular sieves) and aprotic solvents (e.g., THF, DCM). Add stabilizing agents (e.g., triethylamine) to scavenge HCl byproducts. For aqueous-phase steps, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to minimize contact with water .

Q. How does steric hindrance from the dihydrofuran ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Steric effects are quantified using Tolman’s cone angle or buried volume (%Vbur) calculations from crystallographic data. Compare reaction rates with/without bulky substituents (e.g., methyl groups at C2/C3) under identical conditions. Steric maps generated via molecular modeling software (e.g., MOE) visualize accessibility of the sulfonyl chloride group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.